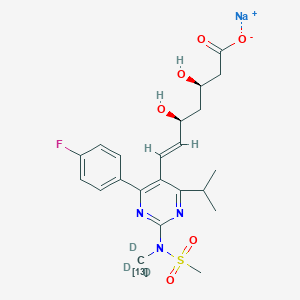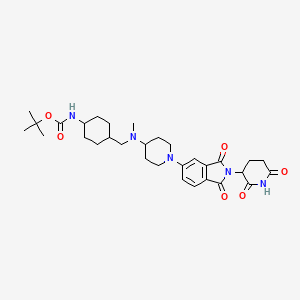
E3 Ligase Ligand-linker Conjugate 83
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 83 is a part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention in recent years. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the protein of interest. The formation of a ternary complex between these components leads to the ubiquitination and subsequent degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 83 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized, followed by the attachment of a linker. The final step involves the conjugation of the protein-targeting ligand to the linker. Common reagents used in these reactions include primary amines, DIPEA, and DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 83 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final PROTAC molecule .
Common Reagents and Conditions: The common reagents used in these reactions include primary amines, DIPEA, and solvents like DMF and DMSO. The reactions are typically carried out at elevated temperatures to ensure complete conjugation .
Major Products: The major product of these reactions is the fully assembled this compound, which can then be used for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 83 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 83 involves the formation of a ternary complex between the E3 ubiquitin ligase, the linker, and the protein of interest. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 83 is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
MDM2-based PROTACs: These use MDM2 as the E3 ligase ligand.
Each of these compounds has its unique properties and applications, but this compound stands out due to its specific design and effectiveness in targeted protein degradation.
Eigenschaften
Molekularformel |
C31H43N5O6 |
|---|---|
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38) |
InChI-Schlüssel |
LDLCEEFOVTVEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
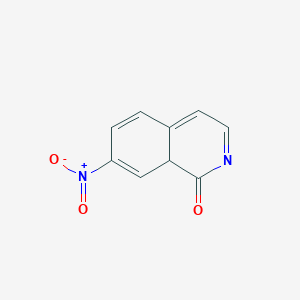

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
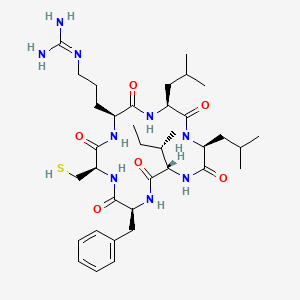
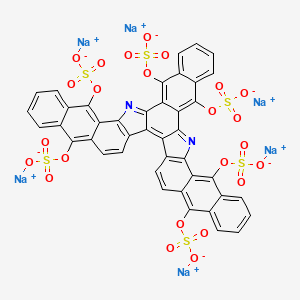
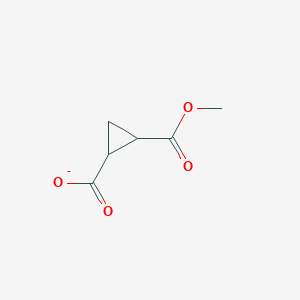
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
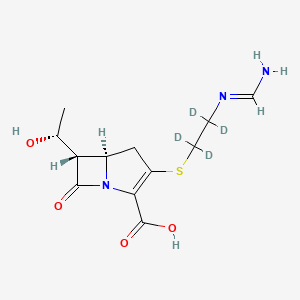
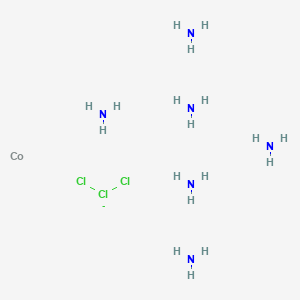
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

